N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-fluorophenyl)acetamide
Description
This compound features a tetrazole ring substituted with a 4-chlorophenyl group at the N1 position and an acetamide linker bearing a 4-fluorophenyl moiety.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5O/c17-12-3-7-14(8-4-12)23-15(20-21-22-23)10-19-16(24)9-11-1-5-13(18)6-2-11/h1-8H,9-10H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLLMTKECOIXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
F2070-1071, also known as EI-1071, is a selective inhibitor of the Colony Stimulating Factor-1 Receptor (CSF-1R) kinase. CSF-1R, also known as cFMS, is a type III receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages.
Mode of Action
EI-1071 inhibits CSF-1R signaling, thereby regulating the function and survival of tumor-associated macrophages (TAMs). TAMs, particularly those with an M2 phenotype, contribute to tumor progression by promoting angiogenesis, metastasis, and immunosuppression. By inhibiting CSF-1R, EI-1071 can potentially halt cancer progression.
Biochemical Pathways
The primary biochemical pathway affected by EI-1071 is the CSF-1/CSF-1R signaling pathway. This pathway is crucial for the survival and maintenance of M2 TAMs. By inhibiting CSF-1R, EI-1071 disrupts this pathway, leading to a decrease in the survival and function of M2 TAMs.
Pharmacokinetics
EI-1071 has demonstrated favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties in preclinical studies. It exhibits high Caco-2 permeability and stability in hepatocytes, indicating good oral bioavailability. .
Result of Action
The inhibition of CSF-1R by EI-1071 leads to a reduction in TAM infiltration in tumor models. This can potentially halt tumor progression and enhance the efficacy of other anti-tumor treatments. For instance, when administered with an anti-PD-1 antibody, EI-1071 showed enhanced anti-tumor activity in vivo.
Action Environment
The action of EI-1071 can be influenced by various environmental factors within the tumor microenvironment. For example, the presence of other immune cells, the expression levels of CSF-1R on TAMs, and the overall immunosuppressive state of the tumor microenvironment can all impact the efficacy of EI-1071
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Variations
Triazole-Based Analogs
N-[4-(3-{N′-[5-Chloro-2-oxoindolin-3-ylidene]hydrazinecarbonyl}-1-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl)phenyl]acetamide (11i) :
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) :
Pyrazole and Imidazole Derivatives
- 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide: Pyrazole core with a cyano substituent. Synthesized via nucleophilic substitution, highlighting divergent synthetic pathways compared to tetrazole analogs .
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide :
Substituent Effects
Halogenation Patterns
Chlorophenyl vs. Fluorophenyl :
- Chlorine’s electron-withdrawing effect increases metabolic stability but may reduce solubility. Fluorine’s smaller size and electronegativity improve bioavailability.
- Example: BE45772 (N-{[1-(3,4-difluorophenyl)-1H-tetrazol-5-yl]methyl}-2-(4-fluorophenyl)acetamide) has three fluorine atoms, likely enhancing CNS penetration compared to the target compound’s single fluorine .
Positional Isomerism :
Linker Modifications
- Sulfanyl vs.
Physicochemical Properties
Research Implications
- Druglikeness : Fluorine and chlorine substituents balance lipophilicity and polarity, critical for blood-brain barrier penetration (e.g., BE45772 vs. imidazole derivatives ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
